JWH 116 is a synthetic cannabinoid that belongs to the naphthoylindole family. It is recognized as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. This compound is structurally related to JWH 018, differing by an ethyl group substitution on the indole nitrogen. Synthetic cannabinoids like JWH 116 are often studied for their psychoactive effects and potential therapeutic applications.
JWH 116 was first synthesized by John W. Huffman and his team at Clemson University in the late 1990s, as part of a larger effort to explore cannabinoid receptor interactions and develop new psychoactive substances. The compound is commonly identified in forensic toxicology reports due to its presence in various synthetic cannabis products.
JWH 116 is classified as a synthetic cannabinoid receptor agonist. It is part of a broader category of new psychoactive substances that mimic the effects of natural cannabinoids found in cannabis, such as tetrahydrocannabinol.
The synthesis of JWH 116 involves several steps, beginning with the preparation of the indole core structure. The process typically includes:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography and mass spectrometry are often employed to verify the identity and purity of synthesized compounds.
The molecular structure of JWH 116 can be represented as follows:
The structural formula shows a naphthalene ring bonded to an indole ring with an ethyl group attached to the nitrogen atom in the indole structure.
JWH 116 undergoes various chemical reactions typical of synthetic cannabinoids, including:
Understanding these reactions is crucial for evaluating both the stability of JWH 116 in different environments and its metabolic pathways within biological systems.
JWH 116 primarily exerts its effects by binding to cannabinoid receptors in the brain, particularly CB1 receptors, which are associated with psychoactive effects. Upon binding:
Studies indicate that JWH 116 has a high affinity for CB1 receptors, comparable to that of natural cannabinoids, contributing to its potent psychoactive properties.
Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance and infrared spectroscopy for detailed characterization.
JWH 116 is primarily used in research settings to study:
Research continues into its safety profile and potential medical applications, reflecting ongoing interest in synthetic cannabinoids within pharmacological studies.
JWH-116 is systematically named as (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone, with the chemical formula C₂₆H₂₇NO and a molecular weight of 369.508 g·mol⁻¹. It features a three-part molecular architecture: (1) a 1-pentyl chain attached to the indole nitrogen, (2) a 2-ethyl substitution on the indole core, and (3) a naphthoyl group (1-naphthyl ketone) linked at the indole C3 position. The compound falls under the broader category of 3-(1-naphthoyl)indole derivatives, sharing this core scaffold with numerous JWH-series compounds. Its CAS registry number provides unique chemical identification, while the "JWH" prefix acknowledges its origin in Dr. John W. Huffman's research program at Clemson University. The compound's structural identifier (IUPAC name) precisely defines atomic connectivity, distinguishing it from positional isomers and other naphthoylindoles [1] [4].
Table 1: Essential Chemical Identifiers of JWH-116
Property | Value |
---|---|
Systematic Name | (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone |
Chemical Formula | C₂₆H₂₇NO |
Molecular Weight | 369.508 g·mol⁻¹ |
Core Structure | Naphthoylindole |
Substituent Positions | Indole N1: Pentyl; C2: Ethyl; C3: 1-Naphthoyl |
CAS Registry Number | Not publicly disclosed in sources |
The JWH series originated from academic cannabinoid research conducted by Dr. John W. Huffman and collaborators starting in the 1990s, initially focused on elucidating structure-activity relationships (SAR) of cannabinoid receptor ligands. Early work identified 1-pentyl-3-(1-naphthoyl)indole (JWH-018) as a high-affinity CB1 receptor ligand (Ki = 9 ± 5 nM) with potent in vivo activity. Between 1994 and the mid-2000s, Huffman's group synthesized and characterized hundreds of analogues with systematic variations to the N-alkyl chain, indole core substitutions, and naphthoyl ring modifications. This systematic exploration established critical SAR principles: optimal CB1 affinity occurs with N-pentyl chains; small alkyl groups (methyl, ethyl) at indole C2 moderately reduce CB1 affinity; and specific naphthoyl substitutions significantly modulate receptor selectivity. The JWH series expanded beyond naphthoylindoles to include benzoylindoles, phenylacetylindoles, and naphthylmethylindenes, collectively representing one of the most extensive families of synthetic cannabinoids. JWH-116 specifically emerged as part of investigations into C2-substituted indole derivatives, designed to probe steric and electronic effects on receptor binding [2] [5] [6].
Table 2: Evolution of Key JWH-Series Naphthoylindoles
Compound | N-Alkyl | Indole C2 Substituent | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity |
---|---|---|---|---|---|
JWH-018 | Pentyl | H | 9 ± 5 | 2.9 ± 2.6 | CB2 (3.1x) |
JWH-073 | Butyl | H | 8.9 ± 1.8 | 27 ± 12 | CB1 (3x) |
JWH-015 | Propyl | Methyl | 164 ± 22 | 13.8 ± 4.6 | CB2 (12x) |
JWH-116 | Pentyl | Ethyl | 52 ± 5 | Not reported | Undetermined |
JWH-122 | Pentyl | H (4-methylnaphthoyl) | 0.69 ± 0.05 | 1.2 ± 1.2 | Balanced |
JWH-116 exhibits close structural homology to prototypical naphthoylindoles JWH-018 and JWH-073, sharing the fundamental 1-alkyl-3-(1-naphthoyl)indole scaffold. Its defining modification is the ethyl substituent at the indole C2 position, distinguishing it from JWH-018 (unsubstituted at C2) and JWH-073 (unsubstituted at C2 but with a shorter N-butyl chain). This C2-ethyl group introduces steric bulk near the pivotal ketone linker, potentially influencing conformational flexibility and receptor binding pocket interactions. The molecule retains the N-pentyl chain associated with high CB1 affinity and the 1-naphthoyl moiety that engages in aromatic stacking interactions within the receptor. Compared to JWH-122 (which features a 4-methyl group on the naphthoyl ring), JWH-116's modifications are confined to the indole core. Pharmacologically, JWH-116's CB1 binding affinity (Ki = 52 ± 5 nM) is approximately 5-fold lower than JWH-018 (Ki = 9 ± 5 nM), indicating that the C2-ethyl substitution moderately reduces receptor affinity relative to the unsubstituted parent compound. This reduction aligns with SAR trends observed in the JWH series, where larger C2 substituents (e.g., methyl, ethyl) typically attenuate CB1 binding compared to hydrogen at that position. Nevertheless, JWH-116 retains significant receptor affinity, positioned within the mid-potency range among naphthoylindoles documented in the scientific literature [1] [2] [5].
Table 3: Structural and Pharmacological Comparison of Key Naphthoylindoles
Structural Feature | JWH-018 | JWH-073 | JWH-116 |
---|---|---|---|
Indole N1-Substituent | n-Pentyl | n-Butyl | n-Pentyl |
Indole C2-Substituent | H | H | Ethyl |
Naphthoyl Substituent | Unsubstituted | Unsubstituted | Unsubstituted |
CB1 Affinity (Ki, nM) | 9 ± 5 | 8.9 ± 1.8 | 52 ± 5 |
Molecular Weight | 341.5 g·mol⁻¹ | 327.5 g·mol⁻¹ | 369.5 g·mol⁻¹ |
The electronic and steric consequences of the C2-ethyl group in JWH-116 warrant particular consideration. Research on analogous compounds indicates that substituents at the indole C2 position can restrict rotation around the bond connecting the indole core to the carbonyl group, potentially influencing the molecule's bioactive conformation. Studies of 2-methyl analogues (e.g., JWH-015) demonstrated restricted rotation with energy barriers of approximately 13 kcal/mol. While similar conformational analyses haven't been explicitly reported for JWH-116, its shared C2-alkyl substitution suggests potential for comparable rotational restriction, which may contribute to its specific binding kinetics and functional activity at cannabinoid receptors. This modification exemplifies how targeted structural changes within the versatile naphthoylindole template generate compounds with modulated pharmacological profiles, enabling researchers to probe subtle aspects of ligand-receptor interactions [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0